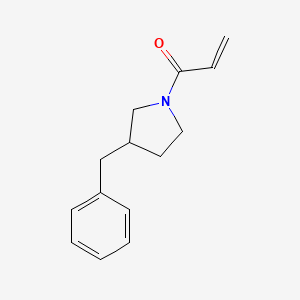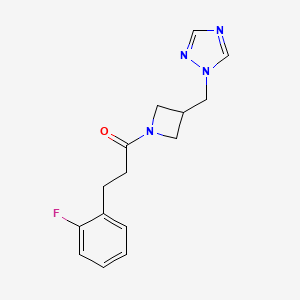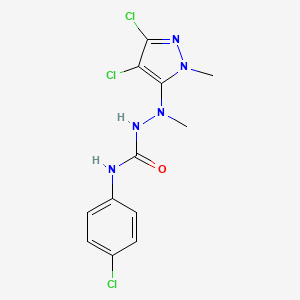
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidine, which is a four-membered ring compound that contains nitrogen. The difluoromethyl and sulfonyl groups in this compound provide unique chemical properties that make it suitable for various applications.
Applications De Recherche Scientifique
The unique chemical properties of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine make it suitable for various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and infectious agents.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of infectious agents, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine in lab experiments include its unique chemical properties, which make it suitable for various applications. However, the limitations include the complexity of its synthesis and the need for specialized equipment and expertise.
Orientations Futures
There are various future directions for the scientific research on 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine. Some of these include:
1. Further studies on its mechanism of action to better understand how it works.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in other fields, such as materials science and agriculture.
4. Investigation of its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of new derivatives of this compound with improved properties and efficacy.
In conclusion, this compound is a novel chemical compound with unique chemical properties that make it suitable for various scientific research applications. Its potential applications in the field of medicinal chemistry make it an exciting area of research for the development of new drugs for the treatment of various diseases. Further research on its mechanism of action and potential applications is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine involves a multi-step process that includes the use of various reagents and catalysts. The synthesis starts with the reaction of 5-fluoro-2-methoxybenzene with difluoromethylamine to form an intermediate compound. This intermediate is then reacted with sulfonyl chloride to form the final product.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-(5-fluoro-2-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c1-18-9-3-2-8(12)4-10(9)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQFBYJGNMSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2718830.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2718833.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2718834.png)


![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718843.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)
![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2718849.png)

![N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2718851.png)
